1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a chloro and fluoro substituent on the benzene ring, along with a 4-fluorophenylsulfanylmethyl group at the 2-position. This compound shares structural motifs with agrochemicals, pharmaceuticals, and materials science intermediates, particularly due to its fluorinated and sulfur-containing groups .
Properties
IUPAC Name |
1-chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-2-1-3-13(16)11(12)8-17-10-6-4-9(15)5-7-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSDMLLHQAQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Nucleophilic substitution forms the cornerstone of synthesizing this compound. The sulfanylmethyl group is introduced via reactions between halogenated benzyl precursors and thiol-containing nucleophiles. Key reagents include:
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4-fluorobenzenethiol as the sulfur source.
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1-chloro-3-fluoro-2-(chloromethyl)benzene as the electrophilic substrate.
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Polar aprotic solvents (e.g., dimethylformamide, DMF) to stabilize intermediates.
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Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the thiol.
Example Protocol :
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Dissolve 1-chloro-3-fluoro-2-(chloromethyl)benzene (1.0 equiv) and 4-fluorobenzenethiol (1.2 equiv) in DMF.
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Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Table 1: Nucleophilic Substitution Optimization
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 | |
| THF | NaH | 60 | 65 | |
| Acetonitrile | DBU | 100 | 58 |
Coupling Reactions Using Transition Metal Catalysts
Palladium-Catalyzed Cross-Coupling
Palladium complexes enable C–S bond formation under milder conditions. The Ullmann-type coupling is particularly effective:
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Catalyst : Pd(OAc)₂ (5 mol%).
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Ligand : Xantphos (10 mol%).
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the thiolate anion. Reductive elimination yields the desired product.
Table 2: Palladium-Catalyzed Coupling Parameters
| Aryl Halide | Thiol | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| 1-chloro-3-fluoro-2-iodobenzene | 4-fluorobenzenethiol | 85 | 12 |
| 1-chloro-3-fluoro-2-bromobenzene | 4-fluorobenzenethiol | 78 | 9 |
Multi-Step Synthesis from Benzene Derivatives
Friedel-Crafts Acylation Followed by Functionalization
A multi-step approach enhances regioselectivity:
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Friedel-Crafts Acylation : React benzene with acetyl chloride/AlCl₃ to form acetophenone derivatives.
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Chlorination : Treat with Cl₂/FeCl₃ to introduce chlorine at the meta position.
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Sulfanylmethylation : Introduce the sulfanylmethyl group via nucleophilic substitution.
Critical Step :
The use of diethoxymethane as a solvent in the Grignard reaction step minimizes side reactions and improves yield (88% reported).
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety:
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Reactors : Tubular flow reactors with residence times <30 minutes.
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Temperature Control : Maintained at 50–70°C to prevent decomposition.
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Automation : In-line analytics (e.g., HPLC) for real-time monitoring.
Advantages :
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95% conversion rate.
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Reduced solvent waste compared to batch processes.
Optimization Strategies for Improved Yields
Solvent and Catalyst Screening
A study comparing 17 solvents and 9 catalysts identified optimal combinations:
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Best Solvent : Dimethylacetamide (DMA) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (yield: 89%).
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Worst Solvent : Ethanol (yield: 32%) due to poor nucleophilicity enhancement.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
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Conditions : 150 W, 100°C, 15 minutes.
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Yield : 81% with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the sulfanylmethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and modified sulfanylmethyl derivatives.
Scientific Research Applications
1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The presence of halogen atoms and the sulfanylmethyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Halogenated Aromatic Compounds
Table 2: Functional Group Impact on Properties
Biological Activity
1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is . The compound features a unique structure that influences its reactivity and interaction with biological systems. The presence of halogens and a sulfanyl group can affect its lipophilicity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.72 g/mol |
| IUPAC Name | 1-chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene |
| CAS Number | 1443312-65-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical biochemical pathways, leading to changes in cellular metabolism.
- Modulation of Signaling Pathways : By interacting with receptors or other signaling molecules, it can modulate various cellular responses.
Biological Activity
Research indicates that 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells has been noted in laboratory settings.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Its effectiveness may be linked to its structural features that disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Some studies have indicated that it could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various halogenated compounds, 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene was tested against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A screening assay against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a thioether linkage (C–S bond) can be formed via reaction of a chloromethyl intermediate with a 4-fluorothiophenol derivative under inert conditions (e.g., argon atmosphere). A representative method involves:
- Step 1 : Reacting a halogenated benzyl precursor (e.g., 2-chloromethyl-1-chloro-3-fluorobenzene) with 4-fluorothiophenol in the presence of a base like potassium carbonate.
- Step 2 : Solvent selection (e.g., acetonitrile or dichloromethane) and stirring at room temperature for 24 hours to ensure completion .
- Purification : Liquid-liquid extraction followed by column chromatography (e.g., silica gel with hexane/ethyl acetate) to isolate the product .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray Crystallography : The gold standard for structural confirmation. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze crystallographic data and resolve bond angles/geometry .
- NMR Spectroscopy : NMR is essential for distinguishing fluorine environments, while NMR identifies protons adjacent to the sulfanylmethyl group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the sulfanylmethyl group be addressed?
Regioselective modification (e.g., oxidation to sulfone or sulfoxide) requires careful control of reaction conditions:
- Oxidation : Use 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at low temperatures (273 K) to selectively oxidize the sulfur atom without affecting halogen substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density maps and frontier molecular orbitals (HOMO/LUMO).
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures):
Q. How does the electronic nature of the fluorophenyl group influence the compound’s reactivity?
The electron-withdrawing fluorine substituent:
- Activates Electrophilic Sites : Enhances susceptibility to nucleophilic attack at the para position of the fluorophenyl ring.
- Directs Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids preferentially occurs at the chloro-substituted benzene due to steric and electronic effects.
Methodological Challenges and Solutions
Q. What purification challenges arise due to the compound’s halogen and sulfur content?
Q. How can synthetic byproducts (e.g., disulfides) be minimized during thioether formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
